A Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Fluorescent Labeling
A Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Fluorescent Labeling
Introduction
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized fluorescent probe designed for the targeted labeling of biomolecules. This molecule incorporates a bright and photostable cyanine 5 (Cy5) dye, which fluoresces in the far-red region of the spectrum, minimizing background fluorescence from endogenous cellular components. It is functionalized with two distinct polyethylene glycol (PEG) linkers. One linker is a methoxy-terminated PEG4 chain (m-PEG4), which enhances aqueous solubility and reduces non-specific binding. The other is an azide-terminated PEG3 chain (azide-PEG3), which serves as a reactive handle for covalent attachment to other molecules via "click chemistry."
The azide group's high selectivity and stability make it an ideal functional group for bioconjugation under mild, aqueous conditions.[1] This allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules that have been modified to contain a complementary alkyne group. Its properties make it a valuable reagent for researchers in molecular biology, drug development, and diagnostics.
Core Properties and Specifications
The utility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 stems from its well-defined chemical and photophysical properties. These characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [2] |
| Molecular Weight | 782.4 g/mol | [2] |
| Excitation Maximum (λex) | ~649 nm | [2][3] |
| Emission Maximum (λem) | ~667 nm | [2][3] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Reactive Group | Azide (-N₃) | [4][5] |
| Storage | -20°C, protect from light | [2] |
Chemical Structure and Labeling Principle
The fundamental application of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is the covalent attachment of the Cy5 fluorophore to a target molecule. This is achieved through the highly efficient and specific reaction between the terminal azide group on the PEG3 linker and an alkyne group on the target biomolecule. This reaction, a cornerstone of click chemistry, can be performed in two primary ways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The choice between CuAAC and SPAAC depends on the nature of the biomolecule and the experimental context. CuAAC is generally faster but requires a copper catalyst that can be toxic to living cells. SPAAC is copper-free and thus more suitable for live-cell imaging, but it requires the target molecule to be modified with a strained alkyne, such as DBCO or BCN.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling proteins in a cell lysate but can be modified for other biomolecules like oligonucleotides.
Materials:
-
N-(m-PEG4)-N'-(azide-PEG3)-Cy5
-
Alkyne-modified biomolecule
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (pH 7.4)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO for dissolving the Cy5 probe
Procedure:
-
Prepare Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare Cy5 Probe: Prepare a stock solution of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in DMSO (e.g., 10 mM).
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:5 (e.g., for a final concentration of 0.5 mM Cu²⁺, use 2.5 mM THPTA). Let this mixture stand for a few minutes.[2]
-
Reaction Assembly: a. To your biomolecule solution, add the desired molar excess of the Cy5-azide probe (typically 5-20 equivalents). b. Add the CuSO₄/THPTA premix to the reaction tube. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer periods for sensitive biomolecules.
-
Purification: Remove the excess dye and catalyst components. For proteins, this can be achieved via dialysis, size-exclusion chromatography (e.g., Sephadex G-25 column), or ultrafiltration. For oligonucleotides, ethanol precipitation is a common method.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for live-cell labeling or for biomolecules that are sensitive to copper.
Materials:
-
N-(m-PEG4)-N'-(azide-PEG3)-Cy5
-
Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Biomolecule: Dissolve the strained alkyne-modified biomolecule in the reaction buffer. For live-cell labeling, the biomolecule may already be incorporated into the cellular structure.
-
Prepare Cy5 Probe: Prepare a stock solution of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in a biocompatible solvent like DMSO.
-
Reaction: Add the Cy5-azide probe to the solution containing the strained alkyne-modified biomolecule. A molar excess of 3-5 fold is a good starting point.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.
-
Purification: If performed in vitro, purify the labeled biomolecule using methods described in the CuAAC protocol (dialysis, chromatography, etc.) to remove unreacted dye. For cellular imaging, washing the cells with fresh media is typically sufficient to remove excess, unbound probe.
Applications in Research and Development
The versatility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 makes it applicable to a wide array of research areas:
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Proteomics: Labeling of alkyne-modified proteins for visualization in gels, on blots, or for pull-down assays.
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Genomics and Transcriptomics: Fluorescently tagging alkyne-modified DNA or RNA for applications in fluorescence in situ hybridization (FISH) or for tracking nucleic acids within cells.
-
Cell Biology: In vivo labeling of cellular components. For example, metabolic labeling where cells are fed an alkyne-modified sugar, amino acid, or nucleoside, which is incorporated into biomolecules. These can then be visualized by reacting with the Cy5-azide probe.
-
Drug Development: As a component of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker to study PROTAC distribution and mechanism of action.[6][7][8]
-
Diagnostics: Development of fluorescent probes for the detection of specific biomarkers that have been tagged with an alkyne group.
References
- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
- 5. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
